

# Application Notes and Protocols for CMX410 in Tuberculosis Research

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## Compound of Interest

Compound Name: MMV676584

Cat. No.: B4942471

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A Novel Irreversible Inhibitor of Polyketide Synthase 13 (Pks13)

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## Introduction

CMX410 is a potent and selective preclinical covalent inhibitor of Mycobacterium tuberculosis (Mtb) Polyketide Synthase 13 (Pks13).[1][2] It represents a promising new class of anti-tubercular agents with a novel mechanism of action, targeting the acyltransferase (AT) domain of Pks13, an essential enzyme for the biosynthesis of the mycobacterial cell wall.[1] CMX410 has demonstrated equipotent activity against both drug-sensitive and drug-resistant strains of Mtb and has shown efficacy in multiple mouse models of tuberculosis infection.[1] These application notes provide a comprehensive overview of CMX410 and detailed protocols for its use in tuberculosis research.

Note on Compound Identification: Initial inquiries regarding "MMV676584" did not yield specific results in the context of tuberculosis research. The information presented here pertains to CMX410, a compound with a well-documented profile as a Pks13 inhibitor. It is presumed that "MMV676584" may be an internal or alternative identifier for CMX410.

## Data Presentation

### In Vitro Activity of CMX410 against M. tuberculosis

Strain	Resistance Profile	MIC (µg/mL)	MIC (nM)	Reference
H37Rv	Drug-Susceptible	0.003	39	[3]
Clinical Isolates (66 strains)	Including MDR and XDR	Effective	-	[4][5]

MDR: Multi-Drug Resistant; XDR: Extensively Drug-Resistant. MIC values can vary slightly between different assays and laboratories.

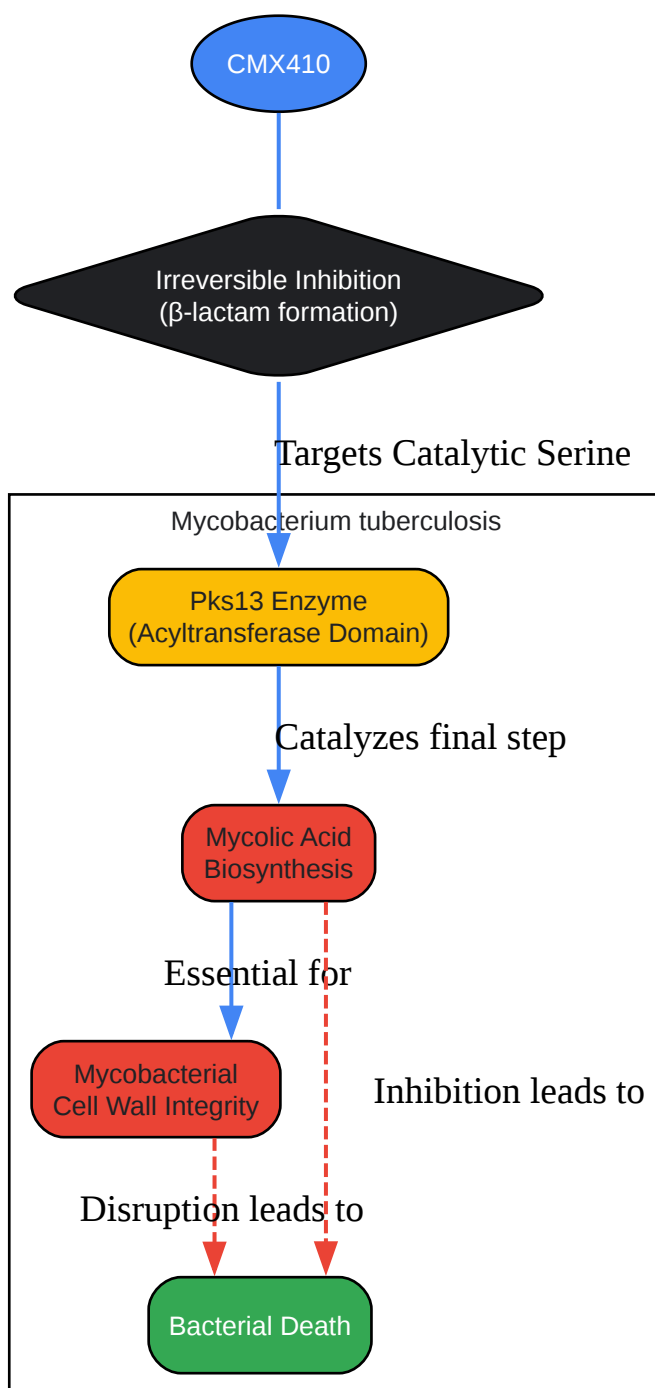
## In Vivo Efficacy of CMX410 in Mouse Models of Tuberculosis

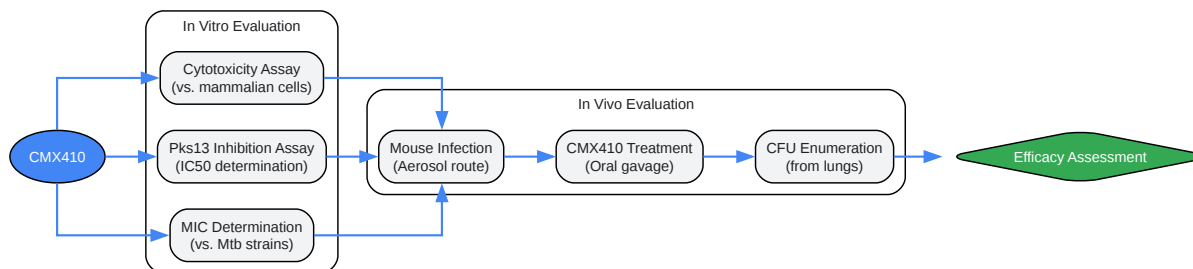
Mouse Model	Mtb Strain	Treatment Protocol	Bacterial Burden Reduction (log <sub>10</sub> CFU) in Lungs	Reference
Acute Infection	Erdman-Lux	20 mg/kg, QD, 12 days	Significant, dose-dependent	[6]
Acute Infection	Erdman-Lux	7 mg/kg, QD, 12 days	Significant, dose-dependent	[6]
Acute Infection	Erdman-Lux	2 mg/kg, QD, 12 days	Significant, dose-dependent	[6]
Chronic Infection	Erdman	50 mg/kg, BID, 5 days/week	Significant	[6]
Subacute Infection	Erdman	20 mg/kg, QD, 5 days/week	Significant	[6]

QD: Once daily; BID: Twice daily.

## Signaling Pathway and Mechanism of Action

CMX410 employs a unique mechanism to irreversibly inhibit Pks13. The compound contains an aryl fluorosulfate (SuFEx) warhead that reacts with the catalytic serine residue within the acyltransferase (AT) domain of Pks13.[1][2] This reaction leads to the formation of a  $\beta$ -lactam structure within the enzyme's active site, permanently disabling its function.[1][7] Pks13 is crucial for the final condensation step in the biosynthesis of mycolic acids, which are essential components of the protective mycobacterial cell wall.[8] By inhibiting Pks13, CMX410 effectively blocks cell wall formation, leading to bacterial death.





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